4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid
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Overview
Description
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid: is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a benzoic acid moiety. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and coupling reactions. One common method involves the use of Fmoc-protected piperidine, which is then coupled with a benzoic acid derivative under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection and deprotection of functional groups, purification using chromatography, and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperidine ring or the benzoic acid moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group provides stability and protection during synthesis, while the piperidine ring and benzoic acid moiety contribute to its reactivity and binding properties. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of benzoic acid.
®-1-[(9H-Fluoren-9-yl)methoxy]carbonyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Features a piperazine ring and tert-butoxycarbonyl group.
Uniqueness
4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid is unique due to its combination of the Fmoc group, piperidine ring, and benzoic acid moiety. This combination provides specific reactivity and stability, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C27H25NO5 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxybenzoic acid |
InChI |
InChI=1S/C27H25NO5/c29-26(30)18-9-11-19(12-10-18)33-20-13-15-28(16-14-20)27(31)32-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,20,25H,13-17H2,(H,29,30) |
InChI Key |
PJCJBLSPYDPFHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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